methyl 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate
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Overview
Description
methyl 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine moiety, a chlorophenyl group, and a piperazine ring, making it a subject of interest for chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, the attachment of the chlorophenyl group, and the incorporation of the piperazine ring. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
methyl 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, given its unique structure and functional groups.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1h-pyrrolo[2,3-b]pyridin-2-yl)methanol
- 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine
Uniqueness
Compared to similar compounds, methyl 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate stands out due to its complex structure, which includes multiple functional groups and rings
Properties
Molecular Formula |
C33H35ClN4O4 |
---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
methyl 4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C33H35ClN4O4/c1-33(2)18-29(22-4-6-25(34)7-5-22)24(21-41-33)20-37-12-14-38(15-13-37)26-8-9-28(32(39)40-3)30(17-26)42-27-16-23-10-11-35-31(23)36-19-27/h4-11,16-17,19H,12-15,18,20-21H2,1-3H3,(H,35,36) |
InChI Key |
YSAIXVQUYBNVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(CO1)CN2CCN(CC2)C3=CC(=C(C=C3)C(=O)OC)OC4=CN=C5C(=C4)C=CN5)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
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